4-Bromocyclohexane-1-carboxylic acid

Catalog No.
S3620464
CAS No.
89892-96-6
M.F
C7H11BrO2
M. Wt
207.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromocyclohexane-1-carboxylic acid

CAS Number

89892-96-6

Product Name

4-Bromocyclohexane-1-carboxylic acid

IUPAC Name

4-bromocyclohexane-1-carboxylic acid

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

InChI

InChI=1S/C7H11BrO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)

InChI Key

MLEASHATKJSLCC-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)O)Br

Canonical SMILES

C1CC(CCC1C(=O)O)Br
  • Organic synthesis

    The presence of a carboxylic acid group (COOH) makes 4-Bromocyclohexane-1-carboxylic acid a valuable intermediate for organic synthesis. Carboxylic acids can undergo various reactions, such as esterification, amidation, and decarboxylation, allowing the creation of diverse organic molecules (). The bromo (Br) group at the 4th position can further participate in substitution reactions, introducing new functionalities into the molecule ().

  • Medicinal chemistry

    The cyclohexane ring and carboxylic acid functionality are common features found in many biologically active molecules. 4-Bromocyclohexane-1-carboxylic acid could serve as a starting material for synthesizing novel drug candidates. The bromo group can also be used to introduce a bioisosteric replacement for a chlorine atom, potentially leading to compounds with improved pharmacological properties ().

  • Material science

    Carboxylic acids can be used as building blocks for the synthesis of polymers. 4-Bromocyclohexane-1-carboxylic acid could potentially be incorporated into polymers, introducing new properties or functionalities due to the presence of the bromo group.

4-Bromocyclohexane-1-carboxylic acid is an organic compound characterized by the molecular formula C7H11BrO2 and a molecular weight of approximately 207.06 g/mol. It is a derivative of cyclohexane, specifically featuring a bromine atom attached to the fourth carbon and a carboxylic acid group located at the first carbon position. This structural configuration imparts unique chemical properties and reactivity to the compound, making it significant in various fields of research and application .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Oxidation Reactions: The carboxylic acid group can undergo oxidation to yield corresponding aldehydes or ketones under specific conditions.
  • Reduction Reactions: Utilizing reducing agents like lithium aluminum hydride, the carboxylic acid can be reduced to form alcohols.

Research indicates that 4-bromocyclohexane-1-carboxylic acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have suggested potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, which could have implications in therapeutic applications.

Several methods exist for synthesizing 4-bromocyclohexane-1-carboxylic acid:

  • Bromination of Cyclohexane-1-carboxylic Acid: Cyclohexane-1-carboxylic acid can be brominated using bromine in the presence of a catalyst, selectively introducing the bromine atom at the fourth carbon.
  • Direct Carboxylation of Bromocyclohexane: Bromocyclohexane can be reacted with carbon dioxide under high pressure and temperature conditions to yield the carboxylic acid derivative .

The compound has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for potential use in drug development due to its biological activities.
  • Material Science: Employed in producing specialty chemicals with tailored properties for industrial applications .

Studies on the interactions of 4-bromocyclohexane-1-carboxylic acid reveal its potential to engage with specific enzymes and receptors within biological systems. These interactions may modulate physiological effects, contributing to its antimicrobial and anti-inflammatory properties. The compound's reactivity allows it to serve as a useful building block in developing more complex molecular structures for therapeutic purposes.

4-Bromocyclohexane-1-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeatureUnique Characteristics
Cyclohexane-1-carboxylic acidLacks bromine substituentDifferent reactivity and properties
4-Chlorocyclohexane-1-carboxylic acidContains chlorine instead of bromineAlters chemical behavior compared to bromine
4-Fluorocyclohexane-1-carboxylic acidContains fluorineSignificant differences in reactivity

Uniqueness: The presence of the bromine atom in 4-bromocyclohexane-1-carboxylic acid imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its chloro and fluoro analogs .

XLogP3

1.8

Dates

Modify: 2024-04-14

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